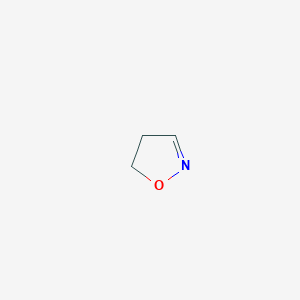
Beryllium carbide
Descripción general
Descripción
Beryllium Carbide, or Be2C, is a metal carbide . It is a very hard compound, similar to diamond . It is used in nuclear reactors as a core material . It is a soft metal that is both strong and brittle; its low density and high thermal conductivity make it useful for aerospace and military applications .
Synthesis Analysis
Beryllium Carbide is prepared by heating the elements beryllium and carbon at elevated temperatures (above 950°C). It may also be prepared by the reduction of beryllium oxide with carbon at a temperature above 1,500°C . Films containing a Be2C composite with Be contents as high as 75 atomic percent have been depositedAplicaciones Científicas De Investigación
High-Temperature Refractory Material
Beryllium carbide (Be2C) has been studied for its potential as a high-temperature refractory material. Investigations into various methods of preparation and the physical and chemical properties of beryllium carbide suggest its suitability for such applications (Mallett, Durbin, Udy, & Vaughan, 1954).
Semiconductor Technology
In semiconductor technology, beryllium is used as an alternate p-type dopant for implanted silicon carbide (SiC) p+/n junctions. Beryllium-implanted junctions show improvement in forward characteristics and exhibit slightly higher reverse leakages compared to boron-implanted junctions (Ramungul, Khemka, Zheng, Patel, & Chow, 1999).
Nuclear and Fusion Systems
Beryllium carbide is investigated as a structural or moderator material in nuclear and fusion systems. Its thermal scattering cross-section and other neutronic properties are significant for these applications and have been evaluated through quantum mechanical ab-initio simulations (Hehr & Hawari, 2010).
Inertial Confinement Fusion
In inertial confinement fusion (ICF), beryllium carbide is used as an ablation material due to its properties like low atomic number, low opacity, and high melting point. The effectiveness of beryllium carbide as a diffusion barrier against copper atoms in this context has been demonstrated, suggesting its utility in studying Cu diffusion barrier materials (Cao, Cheng, & Zhang, 2020).
Plasma Deposition and Thin Films
Beryllium carbide thin films have potential in magnetic fusion reactors and inertial confinement fusion target coatings. These films have been characterized through methods like X-ray photoelectron spectroscopy and electrical conductivity measurements, revealing insights into their composition and electrical properties (Xie, Morosoff, & James, 2001).
Material Formation and Erosion
The formation of mixed phases on materials relevant for first wall components of fusion devices, including beryllium carbide, has been studied to understand material mixing, chemical reaction, and erosion under specific conditions. These insights are crucial for applications in fusion devices (Linsmeier, Luthin, & Goldstrass, 2001).
Propiedades
InChI |
InChI=1S/C.2Be | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVOJETYKFAIRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Be]=C=[Be] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Be2C, CBe2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | beryllium carbide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Beryllium_carbide | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060137 | |
| Record name | Beryllium carbide (Be2C) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
30.035 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brick-red or yellow-red solid; [Merck Index] Yellow odorless powder; [MSDSonline] | |
| Record name | Beryllium carbide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8405 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Beryllium carbide | |
CAS RN |
506-66-1 | |
| Record name | Beryllium carbide (Be2C) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=506-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Beryllium carbide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beryllium carbide (Be2C) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Beryllium carbide (Be2C) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Beryllium acetylide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















